molecular formula C18H22F3N3O2 B2667278 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine CAS No. 2379947-56-3

2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine

Cat. No.: B2667278
CAS No.: 2379947-56-3
M. Wt: 369.388
InChI Key: MANLMBMJSMPCHX-UHFFFAOYSA-N
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Description

2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a piperidine moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the oxazole formation and large-scale coupling reactions using automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: MnO₂, bromotrichloromethane, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

    Oxidation: Formation of oxazoles

    Reduction: Formation of reduced piperidine derivatives

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound for drug development and other scientific applications.

Properties

IUPAC Name

3,5-dimethyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O2/c1-12-15(13(2)26-23-12)10-24-8-4-5-14(9-24)11-25-17-16(18(19,20)21)6-3-7-22-17/h3,6-7,14H,4-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANLMBMJSMPCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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